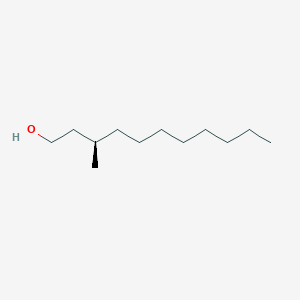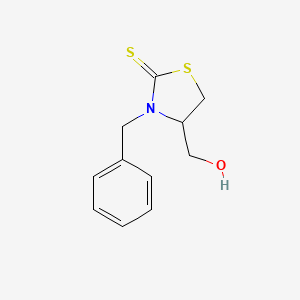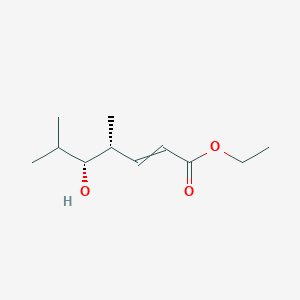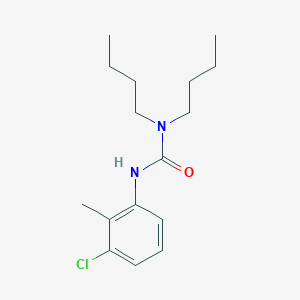![molecular formula C13H19NO2 B14421833 3-[2-(Diethylamino)ethoxy]benzaldehyde CAS No. 81068-24-8](/img/structure/B14421833.png)
3-[2-(Diethylamino)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Diethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H19NO2 It is a benzaldehyde derivative, characterized by the presence of a diethylamino group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the diethylaminoethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(Diethylamino)ethoxy]benzoic acid.
Reduction: 3-[2-(Diethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(Diethylamino)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Diethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various biological molecules, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with the diethylaminoethoxy group at the 4-position instead of the 3-position.
3-Allyl-2-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with an additional allyl group.
Uniqueness
3-[2-(Diethylamino)ethoxy]benzaldehyde is unique due to the specific positioning of the diethylaminoethoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
CAS No. |
81068-24-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)8-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
InChI Key |
ZTYOHCWQWNLXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)

![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)





